The Structure and Context of PD-224378: A Technical Overview
The Structure and Context of PD-224378: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the chemical structure of PD-224378, a compound of interest in the pharmaceutical sciences. Contrary to preliminary assumptions of it being a novel therapeutic agent, PD-224378 is identified as a known impurity associated with the manufacturing of Pregabalin, a widely used anticonvulsant and anxiolytic medication. This document elucidates its molecular architecture, its formation as a conjugate, and its relevance in the context of pharmaceutical quality control.
Core Structure and Chemical Identity
PD-224378 is chemically known as (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone.[1] It is also referred to as Pregabalin Lactose (B1674315) Conjugate Impurity (R Isomer) or Pregabalin Amide Lactose Adduct.[1][2][3][4][5] The compound is a conjugate formed between the lactam of the R-isomer of Pregabalin and lactose.
The key structural features of PD-224378 are:
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A pyrrolidinone ring: This is derived from the cyclization (lactamization) of the R-isomer of Pregabalin.
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An isobutyl group: Attached at the 4th position of the pyrrolidinone ring, originating from the parent Pregabalin molecule.
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A lactose moiety: A disaccharide composed of β-D-galactose and β-D-glucose, which is glycosidically linked to the nitrogen atom of the pyrrolidinone ring.
The formation of this impurity is a result of a reaction between the Pregabalin lactam and lactose, which is often used as an excipient in pharmaceutical formulations.
Chemical and Physical Properties
A summary of the key quantitative data for PD-224378 is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 501665-88-9 | [1] |
| Molecular Formula | C20H35NO11 | [1][5] |
| Molecular Weight | 465.49 g/mol | [1][2] |
| Alternate Names | (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone, Pregabalin Lactose Conjugate Impurity (R Isomer), Pregabalin Amide Lactose Adduct | [1][2][3][4][5] |
Context as a Pharmaceutical Impurity
The identification of PD-224378 as a Pregabalin impurity is crucial for drug development and manufacturing. The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug product. Therefore, understanding the structure and formation of such impurities is a critical aspect of regulatory compliance and quality control.
The study of PD-224378 is primarily focused on its analytical detection and quantification in Pregabalin drug substances and products. This ensures that its levels are maintained below the qualification thresholds set by regulatory agencies.
Experimental Protocols
Given that PD-224378 is an impurity rather than an active pharmaceutical ingredient, the relevant experimental protocols pertain to its detection and characterization, not its biological activity. These methods typically include:
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High-Performance Liquid Chromatography (HPLC): Used to separate PD-224378 from Pregabalin and other related substances.
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Mass Spectrometry (MS): Employed for the identification and structural confirmation of the impurity based on its mass-to-charge ratio and fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to provide detailed structural elucidation of the molecule.
The development of these analytical methods is a key step in the quality control of Pregabalin.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between Pregabalin, its lactamization, and the subsequent reaction with lactose to form the PD-224378 impurity.
Signaling Pathways and Biological Activity
As PD-224378 is classified as a process impurity of Pregabalin, there is no scientific literature available that describes its specific signaling pathways or biological activities. The research focus for such compounds is on their analytical chemistry and ensuring their levels are controlled within acceptable limits in the final drug product. Therefore, diagrams of signaling pathways are not applicable in this context.
References
- 1. Pregabalin Lactose Conjugate Impurity (R Isomer) - CAS - 501665-88-9 | Axios Research [axios-research.com]
- 2. (4R)-1-(4-O-b-D-Galactopyranosyl-b-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone | 501665-88-9 | IG63810 [biosynth.com]
- 3. (4R)-Pregabalin Amide Lactose Adduct | 501665-88-9 | SynZeal [synzeal.com]
- 4. anaxlab.com [anaxlab.com]
- 5. caming.com [caming.com]
